2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid
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Overview
Description
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrClO3. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a phenoxy group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The reaction mixture is then heated to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)propanoic acid
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 2-(4-Bromo-2-chlorophenoxy)propanoic acid
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
938330-04-2 |
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Molecular Formula |
C10H10BrClO3 |
Molecular Weight |
293.54 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(12)5-7(8)11/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZPTVHNAAUUMRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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